molecular formula C23H16F4N4O4S B10755057 Benzthiazole-urea, 40

Benzthiazole-urea, 40

Cat. No.: B10755057
M. Wt: 520.5 g/mol
InChI Key: CLOKCIDZTVIDMJ-UHFFFAOYSA-N
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Description

GW693917A is a chemical compound developed as an inhibitor targeting specific kinases, including TIE2, VEGFR2, ALK5, and GSK3β . These kinases play crucial roles in various cellular processes, making GW693917A a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW693917A involves multiple steps, typically starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution, condensation, and cyclization. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of reactions, including cyclization and functional group transformations.

    Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of GW693917A would likely involve optimization of the synthetic route to maximize yield and minimize cost. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

GW693917A can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and electrophiles under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

GW693917A has a wide range of applications in scientific research, including:

Mechanism of Action

GW693917A exerts its effects by inhibiting specific kinases, including TIE2, VEGFR2, ALK5, and GSK3β . These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, GW693917A can modulate these pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific kinase being inhibited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW693917A is unique in its specific inhibition profile and its potential applications in various fields of research and medicine. Its ability to target multiple kinases makes it a versatile tool for studying complex cellular processes and developing new therapeutic strategies.

Properties

Molecular Formula

C23H16F4N4O4S

Molecular Weight

520.5 g/mol

IUPAC Name

methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C23H16F4N4O4S/c1-34-22(33)31-21-30-17-9-7-15(11-19(17)36-21)35-14-5-3-13(4-6-14)28-20(32)29-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,29,32)(H,30,31,33)

InChI Key

CLOKCIDZTVIDMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(S1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F

Origin of Product

United States

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